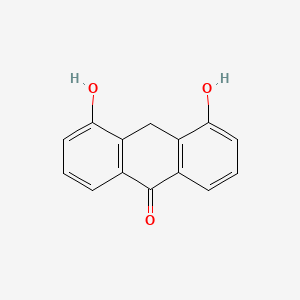![molecular formula C14H14N2O B10843954 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole](/img/structure/B10843954.png)
4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a propyl chain linked to a phenoxy group, which in turn is substituted with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then reacted with 3-bromopropylamine to form 4-[3-(4-ethynyl-phenoxy)-propyl]amine. This intermediate is subsequently cyclized with glyoxal and ammonium acetate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Imidazolines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Phenoxy)-propyl]-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-[3-(4-Methoxy-phenoxy)-propyl]-1H-imidazole: Contains a methoxy group instead of an ethynyl group, leading to variations in its chemical properties and biological activities.
Uniqueness
4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research in various scientific disciplines.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-[3-(4-ethynylphenoxy)propyl]-1H-imidazole |
InChI |
InChI=1S/C14H14N2O/c1-2-12-5-7-14(8-6-12)17-9-3-4-13-10-15-11-16-13/h1,5-8,10-11H,3-4,9H2,(H,15,16) |
InChI Key |
LMKPPWNWUJXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843879.png)

![4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843891.png)
![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)
![4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B10843912.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)
![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[4-(Benzhydryloxy)benzoyl]benzoic acid](/img/structure/B10843949.png)
![4-[3-(Benzyloxy)benzoyl]benzoic acid](/img/structure/B10843950.png)
![4-[4-Benzyloxy)benzoyl]benzoic acid](/img/structure/B10843956.png)
![4-[3-(3-Benzyloxy-pyridin-2-yl)-ureido]-benzamide](/img/structure/B10843957.png)

![4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate](/img/structure/B10843962.png)
